molecular formula C22H26N2O4 B266999 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

货号 B266999
分子量: 382.5 g/mol
InChI 键: WFQNQYONXQTVDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用机制

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide acts as a selective inhibitor of the BTK enzyme, which is a key component of the BCR pathway. By blocking BTK, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can prevent the activation of downstream signaling pathways that promote the growth and survival of cancer cells. Additionally, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of other kinases, including AKT and mTOR, which further contribute to its antitumor effects.
Biochemical and Physiological Effects
In preclinical studies, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation and migration. The compound has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can further contribute to its antitumor effects.

实验室实验的优点和局限性

One of the main advantages of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, the compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, like many other small molecule inhibitors, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may have limitations in terms of its efficacy and toxicity in clinical settings.

未来方向

There are several potential future directions for the research and development of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. These include:
1. Combination therapy: 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may be used in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its antitumor effects.
2. Biomarker identification: The identification of biomarkers that can predict response to 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may help to identify patients who are most likely to benefit from the drug.
3. Resistance mechanisms: The study of resistance mechanisms to 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may help to identify new targets for drug development and to improve patient outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in different types of cancer and patient populations.

合成方法

The synthesis of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminobenzoyl chloride with tetrahydro-2-furanmethanol, followed by the reaction with isopropoxyamine and the coupling with 4-nitrophenyl isocyanate. The final product is obtained through the reduction of the nitro group with palladium on carbon.

科学研究应用

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit several key signaling pathways that are involved in the growth and survival of cancer cells, including the B-cell receptor (BCR) pathway, the NF-κB pathway, and the PI3K/AKT/mTOR pathway.

属性

产品名称

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC 名称

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-2-propan-2-yloxybenzamide

InChI

InChI=1S/C22H26N2O4/c1-15(2)28-20-8-4-3-7-19(20)22(26)24-17-11-9-16(10-12-17)21(25)23-14-18-6-5-13-27-18/h3-4,7-12,15,18H,5-6,13-14H2,1-2H3,(H,23,25)(H,24,26)

InChI 键

WFQNQYONXQTVDU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

规范 SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。